N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential pharmacological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common method starts with 2-aminonicotinonitrile, which undergoes bromination of the aromatic ring, followed by condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the last two steps to improve yields and reduce the formation of undesirable by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation in the final steps is particularly advantageous for industrial production due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic amines, brominating agents, and cyclization catalysts. Microwave irradiation is a frequently used condition to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which have shown significant biological activities .
Scientific Research Applications
N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it useful in studying cell signaling pathways.
Medicine: Its kinase inhibitory activity makes it a promising candidate for cancer treatment.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein kinases. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiviral and antimicrobial properties.
Uniqueness
N4-(3-Bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which enhances its kinase inhibitory activity and makes it a more potent candidate for cancer treatment compared to other similar compounds .
Properties
CAS No. |
175357-96-7 |
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Molecular Formula |
C13H10BrN5 |
Molecular Weight |
316.16 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-5-12(15)16-6-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19) |
InChI Key |
TWTYLCVLKNHZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CN=C(C=C32)N |
Origin of Product |
United States |
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